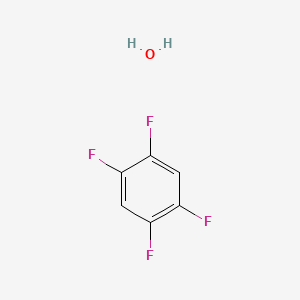
1,2,4,5-Tetrafluorobenzene;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrafluorobenzene;hydrate is a fluorinated aromatic compound with the molecular formula C6H2F4. It is a colorless liquid with a distinct benzene-like odor. This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
1,2,4,5-Tetrafluorobenzene;hydrate can be synthesized through several methods. One common synthetic route involves the fluorination of benzene derivatives. For instance, a fluorinated phenyl hydrazine can be reacted to produce 1,2,4,5-tetrafluorobenzene . Industrial production methods often involve the use of fluorinating agents such as fluoroboric acid and hydrochloric acid to achieve the desired fluorination .
Análisis De Reacciones Químicas
1,2,4,5-Tetrafluorobenzene;hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation Reactions: Under nitration conditions, it can undergo a preferential 1,4-fluorine displacement-oxidation mechanism to form 2,5-difluoro-1,4-benzoquinone.
Reduction Reactions: It can be reduced to form partially or fully hydrogenated products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrafluorobenzene;hydrate has a wide range of scientific research applications:
Biology: Fluorinated aromatic compounds are often used in the development of pharmaceuticals due to their unique interactions with biological molecules.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrafluorobenzene;hydrate is primarily based on its ability to participate in various chemical reactions due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and influence its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparación Con Compuestos Similares
1,2,4,5-Tetrafluorobenzene;hydrate can be compared with other fluorinated benzene derivatives, such as:
- 1,2,3,4-Tetrafluorobenzene
- 1,2,3,5-Tetrafluorobenzene
- Pentafluorobenzene
- Hexafluorobenzene
These compounds share similar structural features but differ in the number and positions of fluorine atoms. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Propiedades
Número CAS |
827046-85-5 |
|---|---|
Fórmula molecular |
C6H4F4O |
Peso molecular |
168.09 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluorobenzene;hydrate |
InChI |
InChI=1S/C6H2F4.H2O/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H;1H2 |
Clave InChI |
VFNGGCYBTFMKEU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
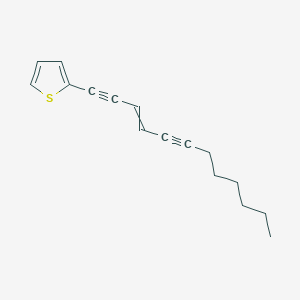
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
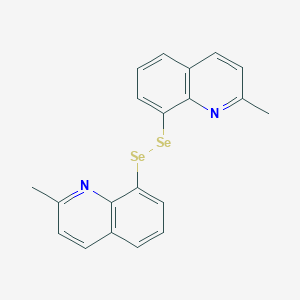
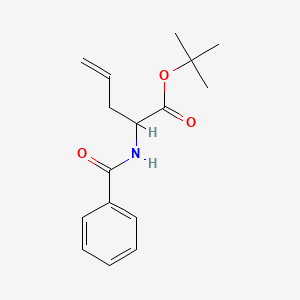

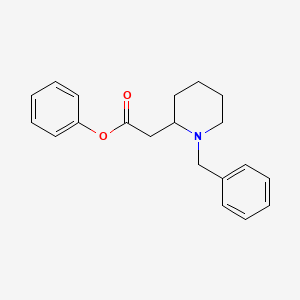
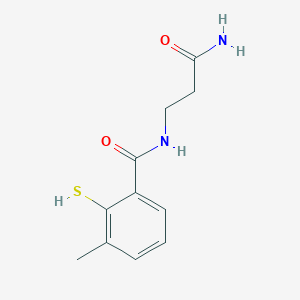

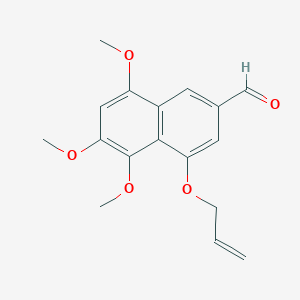
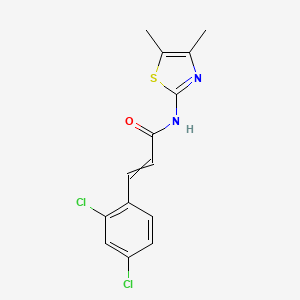
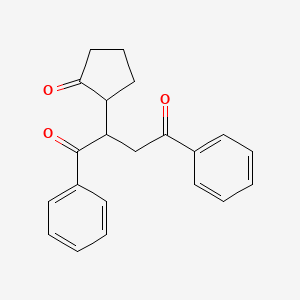
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
